molecular formula C27H24N2O4S B12145580 (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12145580
M. Wt: 472.6 g/mol
InChI Key: AWPJJKUOQWZVJV-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines benzothiazole, furan, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 6-ethyl-1,3-benzothiazole, furan-2-carbaldehyde, and 4-(propan-2-yl)benzaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediates through condensation reactions between the aldehydes and benzothiazole.

    Cyclization: Cyclization reactions to form the pyrrolidine ring.

    Functional Group Modifications: Introduction of hydroxyl and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through in vitro and in vivo experiments.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    DNA Intercalation: Intercalating into DNA strands and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(6-methyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione
  • (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[thiophene-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione lies in its specific combination of functional groups and aromatic systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O4S/c1-4-16-7-12-19-21(14-16)34-27(28-19)29-23(18-10-8-17(9-11-18)15(2)3)22(25(31)26(29)32)24(30)20-6-5-13-33-20/h5-15,23,31H,4H2,1-3H3

InChI Key

AWPJJKUOQWZVJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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